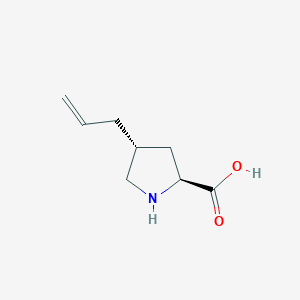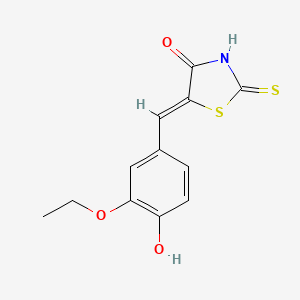
2-氯-3-乙基喹喔啉
描述
2-Chloro-3-ethylquinoxaline is a heterocyclic aromatic compound with the molecular formula C10H9ClN2. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a quinoxaline core substituted with a chlorine atom at the second position and an ethyl group at the third position .
科学研究应用
2-Chloro-3-ethylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用机制
Target of Action
This compound belongs to the quinoxaline class of molecules, which are known to exhibit a broad spectrum of biological activities . .
Mode of Action
Quinoxaline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by 2-Chloro-3-ethylquinoxaline remain to be elucidated.
Result of Action
As a quinoxaline derivative, it may have potential antimicrobial activity . .
Action Environment
Factors such as temperature, pH, and presence of other molecules can potentially affect the action of this compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethylquinoxaline typically involves the reaction of 3-ethyl-1,2-dihydroquinoxalin-2-one with trichlorophosphate under an inert atmosphere at 100°C for one hour . This method is efficient and yields a high purity product.
Industrial Production Methods: Industrial production of 2-Chloro-3-ethylquinoxaline often employs solvent-free reactions or the use of alternate reaction media such as water, fluorous alcohols, polyethylene glycols, and ionic liquids. Microwave-assisted synthesis and flow reactions are also utilized to enhance efficiency and sustainability .
化学反应分析
Types of Reactions: 2-Chloro-3-ethylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
相似化合物的比较
Quinoxaline: The parent compound with a similar structure but without the chlorine and ethyl substitutions.
2-Chloroquinoxaline: Similar structure but lacks the ethyl group.
3-Ethylquinoxaline: Similar structure but lacks the chlorine atom.
Uniqueness: 2-Chloro-3-ethylquinoxaline is unique due to its specific substitutions, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-chloro-3-ethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHNWHRBVIADBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381468 | |
| Record name | 2-chloro-3-ethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77186-62-0 | |
| Record name | 2-chloro-3-ethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B1597832.png)






![4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid](/img/structure/B1597844.png)




![2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597854.png)
